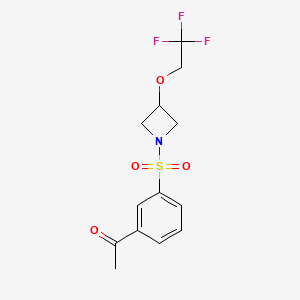

1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[3-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO4S/c1-9(18)10-3-2-4-12(5-10)22(19,20)17-6-11(7-17)21-8-13(14,15)16/h2-5,11H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZWEKORLGURPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring. This can be achieved through nucleophilic substitution reactions under basic conditions.

Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution reactions using trifluoroethanol and a suitable leaving group.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Coupling with Phenyl Ring: The final step involves coupling the sulfonylated azetidine intermediate with a phenyl ring, typically through a palladium-catalyzed cross-coupling reaction such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or modify functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under various conditions, including acidic, basic, and catalytic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Medicinal Chemistry

1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone is being investigated for its potential as a pharmaceutical intermediate. Key applications include:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells . The mechanism may involve enzyme inhibition and receptor binding that modulate cellular signaling pathways.

- Enzyme Targeting : The compound has shown promise in targeting specific enzymes involved in disease pathways. Its sulfonyl group may enhance binding affinity to enzyme active sites, thereby inhibiting their activity.

Materials Science

The unique chemical properties of this compound make it suitable for developing advanced materials. Potential applications include:

- Thermal Stability : The trifluoroethoxy group contributes to the thermal stability of materials, making them suitable for high-temperature applications.

- Electronic Properties : The compound's structure may also facilitate the development of materials with specific electronic characteristics beneficial for semiconductor applications.

Biological Studies

This compound is utilized in biological research to understand its interactions with biological molecules:

- Cellular Mechanisms : Studies are ongoing to elucidate how the compound affects molecular pathways related to cell proliferation and apoptosis. Understanding these interactions can lead to insights into its therapeutic potential .

Industrial Applications

In the industrial sector, this compound serves as a versatile building block for synthesizing other complex organic molecules:

- Synthetic Intermediates : It can be employed in various chemical synthesis processes due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. These interactions can include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

Molecular Pathways: The compound may affect various molecular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol: This compound shares the trifluoroethoxy and azetidine moieties but differs in the functional groups attached to the phenyl ring.

2,2,2-Trifluoroethanol: A simpler compound that contains the trifluoroethoxy group but lacks the azetidine and sulfonyl groups.

Uniqueness

1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile intermediate in the synthesis of more complex molecules.

Biological Activity

1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Azetidine Ring : Provides a framework for biological interactions.

- Trifluoroethoxy Group : Enhances lipophilicity and metabolic stability.

- Phenyl Sulfonamide : Imparts unique reactivity and potential for enzyme inhibition.

The molecular formula is , with a molecular weight of 361.34 g/mol.

The biological activity of this compound is influenced by its structural features:

- Hydrogen Bonding : The phenyl and azetidine components can engage in hydrogen bonding with various biological targets.

- Enzyme Modulation : Preliminary studies suggest that this compound may modulate enzyme activity, particularly in pathways related to inflammation and cancer.

Enzyme Inhibition Studies

Recent research indicates that the compound exhibits significant inhibition of certain enzymes. For example:

- Cyclooxygenase (COX) : A study demonstrated that compounds with similar structures inhibited COX enzymes, suggesting potential anti-inflammatory properties .

Receptor Binding Affinity

The binding affinity of this compound for various receptors is under investigation:

- Dopamine Receptors : Initial findings indicate moderate affinity towards dopamine D2 receptors, which could have implications for neuropharmacological applications.

Case Study 1: Anti-inflammatory Potential

In vitro assays have shown that compounds similar to this compound significantly reduce prostaglandin E2 production in activated macrophages. This suggests a potential role in treating inflammatory diseases .

Case Study 2: Anticancer Activity

A related study evaluated the anticancer properties of structurally analogous compounds. The results indicated that these compounds could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone | Fluorine on phenoxy group | Moderate COX inhibition |

| 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one | Thiazolidine ring | Anticancer activity |

Q & A

Q. What are the common synthetic routes for 1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone?

The synthesis typically involves two key steps: (1) introduction of the sulfonyl group to the phenyl ring and (2) functionalization of the azetidine moiety. For the sulfonation step, a sulfonyl chloride intermediate can be generated via chlorosulfonation of the phenyl precursor under controlled conditions (e.g., using ClSO₃H at 0–5°C), followed by reaction with 3-(2,2,2-trifluoroethoxy)azetidine. The azetidine ring itself may be synthesized via nucleophilic substitution of azetidin-3-ol with trifluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) . The final coupling step often employs a Lewis acid catalyst (e.g., AlCl₃) for Friedel-Crafts acylation to introduce the ethanone group .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the trifluoroethoxy group (δ ~4.5 ppm for -OCH₂CF₃ in ¹H NMR; distinct CF₃ signals in ¹⁹F NMR) and the azetidine ring (characteristic splitting patterns for strained four-membered rings) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) is critical to verify the molecular ion peak ([M+H]⁺) and isotopic patterns due to sulfur and fluorine .

- IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹) and sulfonyl S=O stretches (~1350–1150 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation from fluorinated and sulfonated compounds .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., sulfonyl chlorides) .

- Storage : Store in a cool, dry environment (<4°C) in airtight containers to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can researchers optimize the sulfonation step to improve yield and purity?

- Temperature Control : Maintain sub-5°C conditions during chlorosulfonation to minimize side reactions (e.g., over-sulfonation) .

- Catalyst Screening : Test alternative catalysts (e.g., FeCl₃ vs. AlCl₃) to enhance regioselectivity .

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to separate sulfonated intermediates from unreacted precursors .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables .

- Metabolic Stability Testing : Evaluate whether metabolites (e.g., hydrolyzed sulfonamides) contribute to observed bioactivity discrepancies .

- In Silico Modeling : Use molecular docking to assess binding affinity variations across target proteins (e.g., kinases vs. GPCRs) .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature?

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC-MS to identify breakdown products (e.g., desulfonated derivatives) .

- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life under storage conditions .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate spectral data (e.g., NMR shifts) with computational tools like ACD/Labs or ChemDraw to rule out misassignments .

- Reaction Scale-Up : For gram-scale synthesis, replace volatile solvents (e.g., DCM) with safer alternatives (e.g., THF) and optimize stirring rates to ensure homogeneous mixing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.